
Stannane, 1,4-naphthalenediylbis(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, 1,4-naphthalenediylbis(trimethyl-) is an organotin compound with the molecular formula C₁₆H₂₄Sn₂ and a molecular weight of 453.78 g/mol . This compound is characterized by the presence of two trimethylstannyl groups attached to a naphthalene ring, making it a significant compound in organometallic chemistry .
Vorbereitungsmethoden
The synthesis of Stannane, 1,4-naphthalenediylbis(trimethyl-) typically involves the reaction of 1,4-dibromonaphthalene with trimethyltin chloride in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Stannane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), organolithium compounds, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Stannane, 1,4-naphthalenediylbis(trimethyl-) has several scientific research applications:
Wirkmechanismus
The mechanism of action of Stannane, 1,4-naphthalenediylbis(trimethyl-) involves its interaction with molecular targets through the tin atoms. These interactions can lead to the formation of complexes with various biological molecules, affecting their function and activity . The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Stannane, 1,4-naphthalenediylbis(trimethyl-) can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound with similar reactivity but without the naphthalene ring.
Dimethyltin dichloride: Another organotin compound with two tin atoms but different substituents.
Tetramethyltin: A fully substituted organotin compound with four methyl groups attached to the tin atom.
The uniqueness of Stannane, 1,4-naphthalenediylbis(trimethyl-) lies in its structure, which includes a naphthalene ring, providing distinct chemical and physical properties compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
76246-38-3 |
|---|---|
Molekularformel |
C16H24Sn2 |
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
trimethyl-(4-trimethylstannylnaphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-6H;6*1H3;; |
InChI-Schlüssel |
ZLZKWCQAGKDOIE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC=C(C2=CC=CC=C21)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


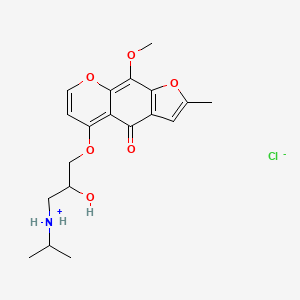

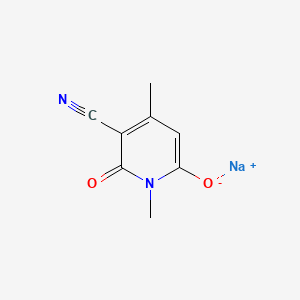
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
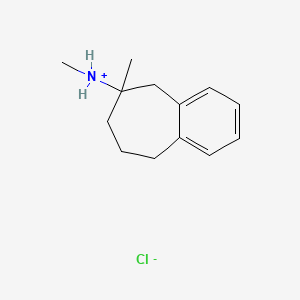
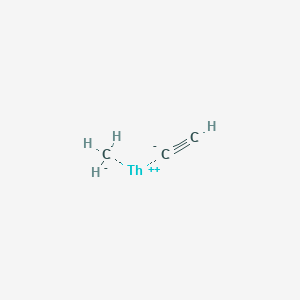
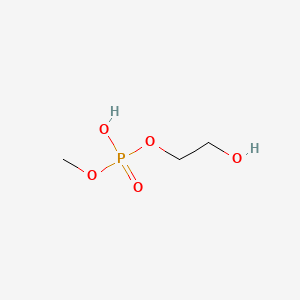

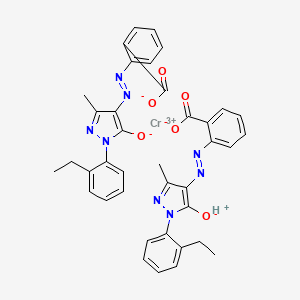
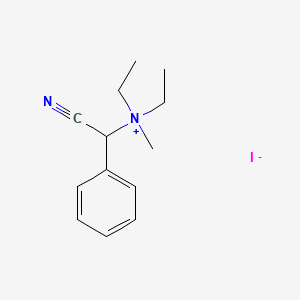

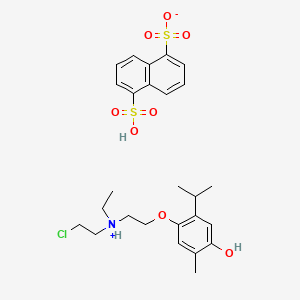
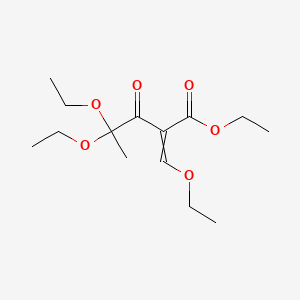
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
